molecular formula C13H19ClN2O3 B1419436 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1026767-54-3

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No. B1419436
M. Wt: 286.75 g/mol
InChI Key: QSKADUPMAWCVTO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1026767-54-3 . It has a molecular weight of 286.76 and is typically in powder form .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-dimethoxybenzoyl)piperazine hydrochloride . The InChI code is 1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .


Physical And Chemical Properties Analysis

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a powder at room temperature . It has a molecular weight of 286.76 .

Scientific Research Applications

  • Synthesis and Characterization for Antihypertensive Agents : The compound has been used in the synthesis of antihypertensive agents like Doxazosin, an anti-hypertensive drug indicated for the treatment of urinary outflow obstruction, benign prostate hyperplasia, and hypertension (Ramesh, Reddy, & Reddy, 2006).

  • Development of Dual Antihypertensive Agents : Piperazine derivatives, including those related to 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, have been synthesized as potential dual antihypertensive agents (Marvanová et al., 2016).

  • Positive Inotropic Activity : Certain 3,4-dimethoxybenzoyl-piperazine derivatives have been shown to possess positive inotropic activity, which can be beneficial in treating heart-related conditions (Xu et al., 1995).

  • Antibacterial Activity : Piperazine derivatives, including those related to 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, have been evaluated for their antibacterial activities, showing effectiveness against various bacterial strains (Kumar et al., 2021).

  • Synthesis of Impurities in Antihypertensive Drugs : Research has been conducted on synthesizing impurities of terazosin hydrochloride, an antihypertensive drug, to improve the quality control of these medications (Wu Hong-na et al., 2015).

  • Antimicrobial and Antifungal Applications : The piperazine unit, a component of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, is found in numerous drugs with effective antimicrobial and antifungal properties (Shroff et al., 2022).

  • Synthesis for Quality Control of Terazosin : Terazosin hydrochloride, a drug for hypertension, uses derivatives of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride for its synthesis. This research is crucial for controlling the quality of the material and finished terazosin products (Do Thi Thanh-Thuy et al., 2018).

  • Antibacterial and Anthelmintic Activity : Certain derivatives of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride have been synthesized and shown to exhibit antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

  • Anticancer Properties : Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on various cancer cell lines, indicating potential applications in cancer treatment (Yarim et al., 2012).

  • Development of Antipsychotic Drugs : The 1-piperazinecarboxamide derivative FG5803 has been compared with clozapine and haloperidol in preclinical pharmacology studies, highlighting its potential as a novel class of antipsychotic drugs (Björk et al., 1994).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKADUPMAWCVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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